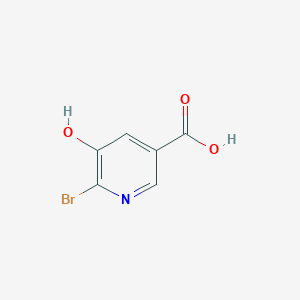

6-Bromo-5-hydroxynicotinic acid

Description

Properties

IUPAC Name |

6-bromo-5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJIXEBLVBJNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673690 | |

| Record name | 6-Bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216282-97-1 | |

| Record name | 6-Bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 6 Bromo 5 Hydroxynicotinic Acid

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 6-bromo-5-hydroxynicotinic acid is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the halogenated carbon position.

Replacement of Halogen Atoms

The bromine atom at the 6-position of the pyridine ring is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group enhances the electrophilicity of the carbon atom bonded to the bromine, making it a prime site for nucleophilic attack.

Functionalization at Hydroxyl and Carboxylic Acid Groups

The hydroxyl and carboxylic acid groups on the pyridine ring offer additional sites for functionalization. The hydroxyl group can undergo O-alkylation to form ethers, for example, through the Williamson ether synthesis. nih.govyoutube.commasterorganicchemistry.com This reaction would typically involve deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

The carboxylic acid group can be converted into a variety of derivatives. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amide formation is also possible through reaction with an amine, often facilitated by a coupling agent. For example, the related compound 5-bromo-6-hydroxynicotinic acid can be synthesized from 6-hydroxynicotinic acid, highlighting the reactivity of these functional groups. chemicalbook.com

Oxidation and Reduction Pathways

The functional groups of this compound can participate in both oxidation and reduction reactions. The hydroxyl group can potentially be oxidized to a ketone, although the specific conditions for this transformation on this particular molecule are not well-documented.

The bromine atom can be removed through reduction, leading to the formation of 5-hydroxynicotinic acid. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, under appropriate reaction conditions. The carboxylic acid group can also be reduced to a primary alcohol, although this typically requires strong reducing agents.

Coupling Reactions for Complex Molecule Synthesis

The carbon-bromine bond in this compound is a valuable handle for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netfujifilm.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.orgchemrxiv.org This is a powerful method for synthesizing substituted alkynylpyridines.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. researchgate.net This provides a direct route to various 6-amino-5-hydroxynicotinic acid derivatives.

While specific data tables for this compound are scarce, the following table illustrates typical conditions for Suzuki coupling reactions of related bromopyridine derivatives.

Table 1: Illustrative Conditions for Suzuki Coupling of Bromopyridine Derivatives

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

| 3 | 4-Bromopyridine | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 92 |

Cyclization Reactions in the Context of Fused Ring Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of various bicyclic and polycyclic structures.

For example, by first functionalizing the hydroxyl group, it is possible to set the stage for a subsequent intramolecular cyclization. One potential pathway involves the synthesis of thieno[3,2-b]pyridines. scielo.brresearchgate.net This could be envisioned by reacting the hydroxyl group to introduce a side chain containing a suitable functional group that can then undergo a ring-closing reaction with the adjacent bromo-substituted carbon.

Similarly, furo[3,2-b]pyridine (B1253681) derivatives could potentially be synthesized through an intramolecular cyclization involving the hydroxyl group and the carbon at the 6-position. The specific reaction conditions would depend on the nature of the introduced side chain and the desired ring system.

Influence of Positional Isomerism on Reactivity

The relative positions of the bromo, hydroxyl, and carboxylic acid groups on the pyridine ring significantly influence the molecule's reactivity. For instance, the reactivity of this compound can be compared to its isomer, 5-bromo-6-hydroxynicotinic acid.

In 5-bromo-6-hydroxynicotinic acid, the bromine atom is ortho to the carboxylic acid group and meta to the hydroxyl group. In contrast, in this compound, the bromine is para to the carboxylic acid and meta to the hydroxyl group. These positional differences can affect the electronic environment of the C-Br bond and the acidity of the hydroxyl and carboxylic acid protons, thereby influencing the rates and outcomes of various reactions. For example, the ease of nucleophilic substitution of the bromine atom can be altered by the electronic and steric effects of the neighboring groups. The formation of intramolecular hydrogen bonds can also differ between the isomers, impacting their physical properties and reactivity. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis in Research

Elucidation of Molecular and Crystal Structures

For 5-chloro-6-hydroxynicotinic acid, X-ray diffraction studies have revealed a monoclinic crystal system. researchgate.net It is highly probable that 6-Bromo-5-hydroxynicotinic acid would adopt a similar crystal packing. The molecular geometry would be defined by the pyridine (B92270) ring, with the bromine atom, hydroxyl group, and carboxylic acid group as substituents.

To illustrate the expected molecular dimensions, selected bond lengths from computational studies on a molecule containing a bromo-hydroxy-dienyl moiety are presented below. researchgate.net While not directly from this compound, these values provide a reasonable approximation of the bond lengths within the core structure.

| Bond | Typical Length (Å) |

| C-Br | 1.919 |

| C-O (hydroxyl) | 1.339 - 1.355 |

| C-C (aromatic) | 1.375 - 1.418 |

| C=O (carbonyl) | 1.220 - 1.230 |

| C-O (carboxylic) | 1.300 - 1.320 |

| N-H (in oxo tautomer) | 0.990 - 1.010 |

Note: Data derived from computational analysis of a related structure and may vary in the actual crystal structure of this compound. researchgate.net

Analysis of Intermolecular Interactions

The crystal structure of this compound is expected to be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding. Based on the analysis of its chloro-analogue, the carboxylic acid group is a key participant in forming strong hydrogen bonds. researchgate.netresearchgate.net The hydroxyl proton can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors.

Furthermore, the nitrogen atom in the pyridine ring, particularly in its protonated state in the oxo tautomer, can also participate in hydrogen bonding as a donor. These interactions are crucial in stabilizing the crystal lattice and dictating the packing of the molecules.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (hydroxyl) | O=C (carbonyl) | 2.6 - 2.8 |

| Hydrogen Bond | O-H (carboxylic) | N (pyridine) | 2.7 - 2.9 |

| Hydrogen Bond | N-H (oxo tautomer) | O (hydroxyl) | 2.8 - 3.0 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |

Note: The data presented is illustrative and based on typical hydrogen bond and π-π stacking distances observed in similar organic molecules.

Conformational Analysis and Tautomeric Forms

A significant aspect of the structure of this compound is the potential for tautomerism. Tautomers are isomers that readily interconvert, and in this case, the compound can exist in either a hydroxy or an oxo (or pyridone) form.

In the hydroxy form, the compound exists as this compound. In the oxo form, a proton transfer occurs from the hydroxyl group to the ring nitrogen, resulting in 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Spectroscopic studies, particularly Fourier Transform Infrared (FT-IR) spectroscopy, on the closely related 6-hydroxynicotinic acid and 5-chloro-6-hydroxynicotinic acid have shown that the oxo tautomer is the predominant form in the solid state. researchgate.net This is evidenced by the presence of characteristic N-H and C=O stretching frequencies in their FT-IR spectra. researchgate.net It is therefore highly likely that this compound also exists primarily as the oxo tautomer in the solid phase.

The conformation of the carboxylic acid group relative to the pyridine ring is another important structural feature. Due to the potential for steric hindrance from the adjacent bromine atom, there might be some torsion or out-of-plane twisting of the carboxylic acid group. The specific dihedral angle would be determined by a balance of electronic effects and steric repulsion, which could be precisely determined through X-ray diffraction analysis.

| Tautomeric Form | Key Structural Features |

| Hydroxy Form | C-OH bond, unprotonated ring nitrogen |

| Oxo Form | C=O bond in the ring, protonated ring nitrogen (N-H) |

Computational Chemistry and Theoretical Studies on 6 Bromo 5 Hydroxynicotinic Acid

Molecular Modeling for Mechanistic Insights

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. These methods are crucial for understanding how a molecule like 6-bromo-5-hydroxynicotinic acid might function within a biological system, such as the active site of an enzyme.

Prediction of Substrate Binding Modes and Active Site Interactions

Predicting how a molecule binds to a biological target is a cornerstone of computational drug discovery and mechanistic studies. For this compound, a relevant target is the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), which naturally processes the parent compound, 6-hydroxynicotinic acid (6-HNA). nih.govnih.govacs.org

Computational modeling has been successfully used to predict the binding orientation of the natural substrate, 6-HNA, within the active site of NicC. acs.org Such models can be extended to predict the binding of derivatives like this compound. A docking simulation would place the molecule into the enzyme's binding pocket to identify the most stable binding pose and key intermolecular interactions.

Key interactions for the parent substrate 6-HNA involve active site residues like His47 and Tyr215, which are considered critical for binding and catalysis. acs.org A computational model for this compound would investigate how the additional bromo and hydroxyl groups interact with the surrounding amino acids. The bulky, electronegative bromine atom at the C5 position and the hydroxyl group at the same position would likely alter the molecule's fit and electronic interactions compared to the natural substrate. These models can generate hypotheses about which residues are key for binding the substituted ligand and how its affinity might differ from 6-HNA. mdpi.com

Conformational Analysis and Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional shapes (conformations) a molecule can adopt, while molecular dynamics (MD) simulations track the atomic movements over time. These methods reveal a molecule's flexibility and preferred shapes, which are crucial for its ability to interact with a receptor. researchgate.net

This compound has a key rotatable bond between the pyridine (B92270) ring and the carboxylic acid group. The orientation of this group is critical for forming hydrogen bonds and other interactions within a binding site.

Table 1: Conformational Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Rotatable Bond Count | 1 | Indicates some conformational flexibility, primarily concerning the carboxylic acid group. |

| Ring Count | 1 | The rigid pyridine core provides a stable scaffold for the functional groups. |

This data is based on the known chemical structure of this compound.

MD simulations could be employed to study the conformational landscape of this compound in different environments, such as in water or within an enzyme's active site. Such simulations would reveal the most stable conformations and the energy barriers between them, providing a dynamic picture of how the molecule might adapt its shape to bind effectively to a biological target. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its stability and chemical reactivity. researchgate.netepstem.netepstem.net

While specific DFT studies on this compound are not widely published, research on closely related brominated nicotinic acids offers a strong basis for understanding its properties. dergipark.org.tr DFT calculations are used to determine the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. epstem.net Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. epstem.net

Fukui analysis, another DFT-based method, can identify the specific atoms in the molecule that are most susceptible to nucleophilic or electrophilic attack, highlighting the most reactive sites. dergipark.org.tr For this compound, this would reveal how the electron-withdrawing effects of the bromine atom and carboxylic acid group, along with the electron-donating effect of the hydroxyl group, influence the reactivity across the pyridine ring.

Table 2: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. epstem.net |

These parameters are standard outputs from DFT calculations performed on molecules like nicotinic acid derivatives to predict their reactivity. epstem.netepstem.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate chemical structure with activity. akjournals.comnih.govnih.gov

For this compound, a SAR analysis would compare its activity to that of parent compounds like nicotinic acid and 6-hydroxynicotinic acid. This comparison helps to elucidate the role of the bromo and hydroxyl substituents. For instance, the introduction of a bromine atom can alter lipophilicity, electronic properties, and steric profile, all of which can impact how the molecule interacts with a biological target. researchgate.net

QSAR models are built using calculated molecular descriptors. These descriptors quantify various physicochemical properties of the molecule. A model could be developed for a series of nicotinic acid derivatives to predict their activity, for example, as enzyme inhibitors. akjournals.comnih.gov

Table 3: Calculated Physicochemical Properties and Descriptors for this compound

| Descriptor | Value | Significance in QSAR |

|---|---|---|

| Molecular Weight | 218.01 g/mol | Affects diffusion and steric fit. sigmaaldrich.comfishersci.com |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | Predicts hydrogen bonding capacity and membrane permeability. |

| Hydrogen Bond Donors | 2 | The -OH and -COOH groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | The N, O, and carbonyl O atoms can accept hydrogen bonds. |

Data sourced from PubChem and other chemical databases where properties are computationally predicted. nih.gov

These descriptors, along with electronic parameters from quantum calculations, could serve as independent variables in a QSAR equation to predict the biological activity of new, unsynthesized derivatives. nih.gov

Prediction of Spectroscopic Properties

Computational methods can accurately predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. researchgate.netscispace.com

DFT calculations can be used to compute the NMR chemical shifts (δ) for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. By comparing the calculated spectrum to an experimental one, each peak can be assigned to a specific atom in the molecule. Similarly, the vibrational frequencies from DFT calculations can be used to generate a theoretical IR spectrum, helping to assign the characteristic absorption bands corresponding to functional groups like C=O (carbonyl), O-H (hydroxyl and carboxylic acid), and C-Br bonds.

These theoretical predictions serve as a powerful complement to experimental spectroscopy, aiding in the structural elucidation and characterization of the compound. researchgate.net

Biochemical and Biological Activity Research of 6 Bromo 5 Hydroxynicotinic Acid in Vitro Focus

Investigations into Antimicrobial Properties

There is a notable absence of specific research data on the antimicrobial properties of 6-Bromo-5-hydroxynicotinic acid.

Efficacy against Bacterial Strains

A thorough review of scientific literature did not yield any studies that specifically evaluated the in vitro efficacy of this compound against various bacterial strains. Consequently, there is no data available on its minimum inhibitory concentration (MIC) or its spectrum of activity against gram-positive or gram-negative bacteria.

Antifungal Activity Evaluations

Similarly, there are no specific reports or published studies on the in vitro antifungal activity of this compound. Research into its potential to inhibit the growth of fungal pathogens has not been documented.

Anti-inflammatory Activity Assessments

While this compound is utilized as a precursor in the development of novel anti-inflammatory agents, direct assessments of its own anti-inflammatory activity are not available in the current body of scientific research. chemimpex.com

In Vitro Screening Methodologies

No published studies were identified that have subjected this compound to in vitro screening for anti-inflammatory activity using standard methodologies such as cellular assays (e.g., in RAW 264.7 macrophages) or enzyme inhibition assays.

Modulation of Inflammatory Cytokines and Mediators

Consistent with the lack of general anti-inflammatory screening, there is no specific data on the ability of this compound to modulate key inflammatory cytokines and mediators. Research on its effects on the expression or activity of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), or cyclooxygenase-2 (COX-2) has not been reported.

Anticancer Activity Studies

A comprehensive search of scientific databases revealed no in vitro studies investigating the potential anticancer activity of this compound against any cancer cell lines. Therefore, its cytotoxic or antiproliferative effects remain uncharacterized.

Inhibition of Cancer Cell Proliferation in Cell Lines

Currently, there is a lack of publicly available scientific literature detailing the direct investigation of this compound for its ability to inhibit the proliferation of cancer cell lines. While research into the anti-cancer properties of various brominated compounds and nicotinic acid derivatives is an active area, specific studies on this compound's cytotoxic or anti-proliferative effects against cancer cells have not been reported in the accessible scientific domain. The incorporation of a bromine atom into organic molecules has, in some instances, been shown to enhance cytotoxic effects against tumor cells farmaciajournal.com. Furthermore, various derivatives of nicotinic acid have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results against cell lines such as HCT-15 (colon cancer) and PC-3 (prostate cancer) nih.gov. However, without direct experimental evidence, the activity of this compound in this regard remains speculative.

Mechanistic Exploration of Cytotoxicity and Apoptosis Induction

In the absence of studies on its direct anti-cancer effects, the mechanisms of cytotoxicity and apoptosis induction for this compound have not been elucidated. Research on other novel nicotinic acid derivatives has shown the potential to induce apoptosis through various cellular pathways nih.govnih.gov. For example, some derivatives have been found to trigger apoptosis by increasing the levels of caspase-3, a key executioner caspase nih.gov. Other complex heterocyclic compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of multiple caspases and a reduction in the mitochondrial membrane potential mdpi.com. Studies on different classes of compounds, such as copper-imidazo[1,2-a]pyridines, have demonstrated apoptosis induction in colorectal cancer cells through the modulation of p53 and inhibitor of apoptosis proteins (IAPs) nih.gov. However, it is crucial to emphasize that these are examples from related or different classes of compounds, and similar mechanisms cannot be assumed for this compound without specific investigation.

Modulation of Specific Kinase Activities and Cell Signaling Pathways

There is no available research data on the modulation of specific kinase activities or cell signaling pathways by this compound. The broader class of nicotinic acid and its derivatives have been shown to interact with various signaling pathways. For instance, nicotinic acid itself can influence cellular processes by acting on the nicotinic acid receptor (GPR109A), which leads to a decrease in cAMP levels and subsequent modulation of protein kinase A (PKA) activity nih.gov. In the context of cancer, some novel nicotinic acid derivatives have been designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase in angiogenesis nih.gov. The potential for this compound to interact with such kinases or other signaling pathways has not been explored.

Enzymatic Interaction and Inhibition Studies

Binding Affinity and Specificity with Enzymes (e.g., cyclooxygenases, monooxygenases)

While direct binding studies of this compound with cyclooxygenases are not available, extensive research has been conducted on its interaction with the flavin-dependent monooxygenase, 6-hydroxynicotinic acid 3-monooxygenase (NicC). NicC is an enzyme involved in the aerobic degradation of nicotinic acid in bacteria nih.govresearchgate.net. The enzyme catalyzes the decarboxylative hydroxylation of its natural substrate, 6-hydroxynicotinic acid (6-HNA) nih.govresearchgate.net.

Studies on substrate analogues have provided insights into the enzyme's specificity. For instance, the chloro-substituted analogue, 5-chloro-6-hydroxynicotinic acid, is a highly efficient substrate for NicC from Bordetella bronchiseptica, even more so than the natural substrate 6-HNA nih.govuniprot.org. This suggests that the enzyme's active site can accommodate halogen substitutions at the 5-position of the pyridine (B92270) ring. In contrast, the neutral analogue 6-hydroxynicotinaldehyde (B33801) acts as a competitive inhibitor, indicating that the carboxylate group is important for productive binding and catalysis researchgate.netresearchgate.net.

The following table summarizes the kinetic parameters for various substrates and the inhibition constant for an inhibitor of B. bronchiseptica NicC.

| Compound | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Ki (μM) |

| 6-Hydroxynicotinic acid | 85 ± 13 | 4.2 | 5.0 x 104 | - |

| 5-Chloro-6-hydroxynicotinic acid | 3.9 | 2.18 | 5.6 x 105 | - |

| 4-Hydroxybenzoic acid | 600 | 0.074 | 123 | - |

| 6-Hydroxynicotinaldehyde | - | - | - | 3000 ± 400 |

| Data sourced from nih.govresearchgate.netuniprot.orgresearchgate.net. |

Characterization of Decarboxylative Hydroxylation Mechanisms (e.g., 6-hydroxynicotinic acid 3-monooxygenase NicC)

The reaction catalyzed by NicC is a unique decarboxylative hydroxylation, where a carboxyl group is removed and a hydroxyl group is added to the same carbon atom (C3) of the pyridine ring of 6-HNA, yielding 2,5-dihydroxypyridine (B106003) nih.govresearchgate.net. The proposed mechanism for this reaction involves an electrophilic aromatic substitution nih.gov. The enzyme utilizes FAD and NADH as cofactors uniprot.orgnih.gov. The catalytic cycle begins with the reduction of FAD by NADH, followed by the reaction with molecular oxygen to form a reactive C(4a)-hydroperoxyflavin intermediate. This intermediate is the hydroxylating agent.

The interaction of the substrate with active site residues is crucial for catalysis. The substrate is believed to bind in a specific orientation that facilitates the attack of the hydroperoxyflavin at the C3 position of the pyridine ring, leading to hydroxylation and subsequent decarboxylation.

Active Site Mutagenesis and Kinetic Analysis of Enzyme Variants

Site-directed mutagenesis studies on NicC have identified several key amino acid residues that are critical for substrate binding and catalysis nih.govnih.gov. In B. bronchiseptica NicC, residues His47 and Tyr215 have been identified as being essential.

The mutation of these residues to alanine (B10760859) (H47A and Y215A) or other amino acids (H47Q, H47E) significantly impacts the enzyme's function nih.govnih.gov. For example, the Y215F and H47E variants of B. bronchiseptica NicC exhibit dramatically reduced catalytic activity and a significant uncoupling of NADH oxidation from substrate hydroxylation. This means that NADH is consumed without the formation of the final product, 2,5-dihydroxypyridine nih.gov. The dissociation constants (Kd) for 6-HNA were found to be over 240-fold and 350-fold higher for the Y215F and H47E variants, respectively, compared to the wild-type enzyme, indicating a severe impairment in substrate binding nih.gov.

In the P. putida NicC, mutation of His47 to glutamine (H47Q) resulted in a variant that was still catalytically active but showed substrate inhibition nih.gov. This mutation also led to a significant decrease in the KM for 6-HNA, suggesting tighter binding in the catalytic site, but also a more pronounced inhibition at higher substrate concentrations nih.gov.

These mutagenesis studies, combined with kinetic analyses, have been instrumental in refining the model of substrate binding and the catalytic mechanism of NicC nih.govnih.gov.

The following table summarizes the effects of selected mutations on the kinetic and binding properties of NicC.

| Enzyme Variant (B. bronchiseptica) | Effect on Catalysis | Fold Increase in Kd for 6-HNA |

| Y215F | Severely reduced activity, uncoupling of NADH oxidation | > 240 |

| H47E | Severely reduced activity, uncoupling of NADH oxidation | > 350 |

| Data sourced from nih.gov. |

Receptor Modulation Research

Interaction with Nicotinic Receptors and Cellular Signaling Pathways

There is currently no available scientific literature detailing the direct interaction of this compound with any subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs). Consequently, information regarding its potential agonist, antagonist, or modulatory effects is non-existent. Furthermore, no studies have been found that investigate the downstream effects of this specific compound on intracellular signaling cascades that are typically modulated by nAChR activation, such as calcium influx, adenylyl cyclase activity, or mitogen-activated protein kinase (MAPK) pathways.

Metabolic Pathways and Biotransformation Research Involving Nicotinic Acid Derivatives

Microbial Degradation Pathways of Nicotinic Acid and its Hydroxylated Forms

The aerobic degradation of nicotinic acid is a well-studied process in several bacteria, including species of Pseudomonas, Bordetella, and Alcaligenes. acs.orgresearchgate.netresearchgate.net The pathway is initiated by the hydroxylation of nicotinic acid at the C6 position, a crucial first step that yields 6-hydroxynicotinic acid (6-HNA). nsf.govresearchgate.net This intermediate is common to all known nicotinic acid degradation pathways. nsf.gov

Following its formation, 6-HNA undergoes a second hydroxylation, coupled with a decarboxylation reaction, to form 2,5-dihydroxypyridine (B106003) (2,5-DHP). acs.orgresearchgate.netacs.org From this point, the pathway continues with the cleavage of the pyridine (B92270) ring. The enzyme 2,5-dihydroxypyridine dioxygenase opens the ring of 2,5-DHP to produce N-formylmaleamic acid. researchgate.net This metabolite is then sequentially converted to maleamic acid, maleic acid, and finally fumaric acid. researchgate.net Fumaric acid is a central metabolite that can directly enter the citric acid cycle, thus completing the assimilation of the carbon skeleton of nicotinic acid into the cell's primary metabolism. nih.govnih.gov

This aerobic pathway, often referred to as the maleamate (B1239421) pathway, has been extensively characterized in bacteria like Pseudomonas putida. researchgate.netresearchgate.net

Identification and Characterization of Enzymes Involved in Catabolism

The catabolism of nicotinic acid is mediated by a specialized set of enzymes. The key enzymes in the initial steps of the pathway have been isolated and characterized from various microorganisms.

Nicotinic Acid Hydroxylase (NicAB): This is the first enzyme in the pathway, responsible for the conversion of nicotinic acid to 6-hydroxynicotinic acid. researchgate.netnih.gov In Pseudomonas sp. strain JY-Q, this enzyme, encoded by the nicA and nicB genes, is a two-component system. researchgate.netnih.gov NicB is the catalytic component that hydroxylates the substrate. researchgate.net Interestingly, research has shown that in some strains, NicAB can also exhibit activity on other related compounds, such as transforming 3-succinoyl-pyridine (SP) into 6-hydroxy-3-succinoyl-pyridine (HSP), indicating a degree of substrate flexibility. nih.gov

6-Hydroxynicotinic Acid 3-Monooxygenase (NicC): This flavin-dependent monooxygenase catalyzes the second step in the pathway: the oxidative decarboxylation of 6-HNA to form 2,5-DHP. acs.orgresearchgate.net NicC is a member of the Group A flavin monooxygenases and utilizes NADH as a reducing equivalent and FAD as a cofactor. nsf.govacs.org The reaction it catalyzes is a rare decarboxylative hydroxylation, where both the removal of a carboxyl group and the addition of a hydroxyl group occur on the same carbon atom of the pyridine ring. nsf.gov Detailed kinetic studies of NicC from Bordetella bronchiseptica and Pseudomonas putida have been performed, revealing it to be an efficient catalyst. acs.orgwooster.edu For instance, the NicC from B. bronchiseptica shows an optimal pH of around 8.0. acs.orgwooster.edu

Other enzymes in the downstream pathway include:

2,5-Dihydropyridine Dioxygenase (NicX): An Fe2+-dependent dioxygenase that cleaves the aromatic ring of 2,5-DHP. researchgate.netnih.gov

N-Formylmaleamate Deformylase (NicD): Catalyzes the conversion of N-formylmaleamic acid to maleamic acid. researchgate.netresearchgate.net

Maleamate Amidase (NicF): Hydrolyzes maleamic acid to maleic acid. researchgate.netresearchgate.net

Maleate (B1232345) Isomerase (NicE): Converts maleic acid to fumaric acid. researchgate.netresearchgate.net

Table 1: Key Enzymes in the Microbial Degradation of Nicotinic Acid

| Enzyme Name | Abbreviation | Reaction Catalyzed | Cofactors/Requirements | Source Organism Example | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid Hydroxylase | NicAB | Nicotinic Acid → 6-Hydroxynicotinic Acid | - | Pseudomonas putida | researchgate.netresearchgate.net |

| 6-Hydroxynicotinic Acid 3-Monooxygenase | NicC | 6-Hydroxynicotinic Acid → 2,5-Dihydroxypyridine + CO2 | FAD, NADH | Bordetella bronchiseptica, Pseudomonas putida | acs.orgacs.org |

| 2,5-Dihydroxypyridine Dioxygenase | NicX | 2,5-Dihydroxypyridine → N-Formylmaleamic Acid | Fe2+ | Alcaligenes sp. P156 | researchgate.netnih.gov |

| N-Formylmaleamate Deformylase | NicD | N-Formylmaleamic Acid → Maleamic Acid | - | Pseudomonas putida | researchgate.net |

| Maleamate Amidase | NicF | Maleamic Acid → Maleic Acid | - | Pseudomonas putida | researchgate.net |

| Maleate Isomerase | NicE | Maleic Acid → Fumaric Acid | - | Pseudomonas putida | researchgate.net |

Genetic Basis of Degradative Pathways

The enzymes responsible for nicotinic acid degradation are encoded by a set of genes, often organized into a functional gene cluster. researchgate.net In Pseudomonas putida, these are known as the nic genes. researchgate.net The organization of these genes allows for coordinated regulation, ensuring the efficient expression of the entire pathway when nicotinic acid is available.

nicA and nicB : These genes encode the two components of the nicotinic acid hydroxylase. researchgate.netresearchgate.net The nicB gene codes for the catalytic subunit of the enzyme. researchgate.net Inactivation of the nicB gene results in the inability of the bacterium to grow on nicotinic acid. researchgate.net

nicC : This gene encodes the 6-hydroxynicotinic acid 3-monooxygenase, the enzyme for the second step of the pathway. acs.orgwooster.edu The nicC genes from several bacterial species, including P. putida and B. bronchiseptica, have been cloned and the corresponding enzymes have been expressed and characterized. acs.orgwooster.edu

nicX, nicD, nicF, nicE : These genes encode the downstream enzymes responsible for the ring cleavage and subsequent conversion to fumaric acid: 2,5-dihydroxypyridine dioxygenase (nicX), N-formylmaleamate deformylase (nicD), maleamate amidase (nicF), and maleate isomerase (nicE), respectively. researchgate.net

The co-occurrence of gene clusters for nicotine (B1678760) and nicotinic acid degradation in some strains, like Pseudomonas sp. JY-Q, suggests an evolutionary advantage, providing the organism with enhanced metabolic flexibility to degrade a wider range of N-heterocyclic compounds. nih.gov

Formation and Analysis of Intermediary Metabolites

The stepwise degradation of nicotinic acid results in the formation of several distinct intermediary metabolites. The analysis of these compounds has been crucial for elucidating the metabolic pathway.

The primary intermediates in the aerobic degradation pathway are:

6-Hydroxynicotinic acid (6-HNA): The first stable intermediate, formed by the hydroxylation of nicotinic acid. nsf.gov Its presence is a hallmark of microbial nicotinic acid metabolism.

2,5-Dihydroxypyridine (2,5-DHP): Formed from the decarboxylative hydroxylation of 6-HNA. acs.orgacs.orgnih.gov This compound is the substrate for the ring-opening dioxygenase.

N-Formylmaleamic acid: The product of the enzymatic ring cleavage of 2,5-DHP. researchgate.net

Maleamic acid: Formed by the deformylation of N-formylmaleamic acid. researchgate.net

Maleic acid: Produced from the deamination of maleamic acid. researchgate.net

Fumaric acid: The final product of the pathway, which is then channeled into the central metabolism. researchgate.netnih.gov

Tracer studies and analysis using techniques like mass spectrometry and gas chromatography have been instrumental in identifying these intermediates and confirming their roles in the catabolic sequence. nih.gov

Table 2: Intermediary Metabolites in Nicotinic Acid Degradation

| Metabolite | Preceding Step | Enzyme | Following Step | Reference |

|---|---|---|---|---|

| 6-Hydroxynicotinic acid | Hydroxylation of Nicotinic Acid | Nicotinic Acid Hydroxylase (NicAB) | Decarboxylative Hydroxylation | nsf.govresearchgate.net |

| 2,5-Dihydroxypyridine | Decarboxylative Hydroxylation of 6-HNA | 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC) | Ring Cleavage | acs.orgacs.org |

| N-Formylmaleamic acid | Ring Cleavage of 2,5-DHP | 2,5-Dihydroxypyridine Dioxygenase (NicX) | Deformylation | researchgate.net |

| Maleamic acid | Deformylation of N-Formylmaleamic acid | N-Formylmaleamate Deformylase (NicD) | Deamination | researchgate.net |

| Maleic acid | Deamination of Maleamic acid | Maleamate Amidase (NicF) | Isomerization | researchgate.net |

| Fumaric acid | Isomerization of Maleic acid | Maleate Isomerase (NicE) | Enters Citric Acid Cycle | researchgate.netnih.gov |

Applications of 6 Bromo 5 Hydroxynicotinic Acid in Drug Discovery and Development Research

Role as a Chemical Scaffold for Novel Pharmaceutical Compounds

The utility of 6-bromo-5-hydroxynicotinic acid in drug discovery is fundamentally linked to its role as a chemical scaffold. A scaffold is a core molecular structure upon which various chemical modifications are made to develop new drug candidates. The pyridine (B92270) carboxylic acid framework is a well-established "privileged structure" in medicinal chemistry, having given rise to a multitude of approved drugs for conditions ranging from tuberculosis to hyperlipidemia. nih.govdovepress.comnih.gov

This compound offers several strategic advantages as a starting scaffold:

The pyridine ring is a bioisostere of a benzene (B151609) ring but contains a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving solubility and binding interactions with biological targets.

The carboxylic acid group provides a key site for modification, often converted into esters or amides to alter a molecule's pharmacokinetic properties or to form crucial interactions with a target protein.

The hydroxyl group can act as a hydrogen bond donor or acceptor and is another site for derivatization, such as conversion to an ether, to probe binding pockets.

The bromine atom is particularly significant. It can serve as a handle for sophisticated chemical reactions like palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions), enabling the attachment of a wide variety of other molecular fragments. This is crucial for exploring structure-activity relationships. nih.gov Furthermore, the bromine atom itself can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

This combination of features makes the compound a valuable starting material for generating libraries of diverse molecules for high-throughput screening and subsequent drug development programs.

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with identifying a "hit"—a compound showing activity against a biological target—which is then developed into a "lead" compound with more drug-like properties. This compound serves as an ideal starting point for creating the chemical libraries from which hits are identified.

Once a lead compound derived from this scaffold is identified, medicinal chemists employ various optimization strategies. Structure-Activity Relationship (SAR) studies are central to this process, systematically modifying the lead's structure to improve its potency, selectivity, and pharmacokinetic profile. The functional groups of this compound are instrumental in this phase:

Exploring Chemical Space: The bromine atom can be replaced with other groups (e.g., chlorine, fluorine, cyano, or small alkyl groups) or used as a synthetic handle to attach larger, more complex fragments. This allows chemists to systematically map the binding site of the target protein to find the optimal substituent for activity.

Modulating Properties: The carboxylic acid can be converted to a range of amides or esters to fine-tune solubility, cell permeability, and metabolic stability. Similarly, the hydroxyl group can be alkylated to block metabolic pathways or to fill a hydrophobic pocket in the target enzyme.

Computational and Parallel Synthesis: Modern lead optimization often combines computational modeling with high-throughput parallel synthesis. arabjchem.org Virtual libraries based on the this compound scaffold can be designed and docked in silico into a target's active site. The most promising designs are then synthesized in parallel and tested, accelerating the discovery of potent and selective drug candidates.

Potential for Developing Therapeutic Agents for Infectious Diseases

The nicotinic acid scaffold has a historical precedent in infectious diseases, forming the basis of drugs used to treat tuberculosis. nih.govnih.gov Recent research has reinforced the potential of this chemical class against modern microbial threats. A 2022 study demonstrated that novel acylhydrazone derivatives of nicotinic acid exhibited potent activity against several Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against some species. nih.gov Another study showed that adducts of pyridine carboxylic acids could inhibit fungal growth. rsc.org

While these studies did not use this compound directly, they establish the nicotinic acid core as a valid starting point for antibacterial and antifungal drug discovery. The presence of the bromo and hydroxyl substituents on the core scaffold provides researchers with ideal anchor points to build upon these findings, creating new derivatives with potentially enhanced potency, a broader spectrum of activity, or improved mechanisms for overcoming drug resistance.

Research into Therapeutics for Neurological Disorders

Pyridine carboxylic acid isomers, including nicotinic acid, have historically led to the development of drugs for a variety of neurological and psychiatric conditions, such as Alzheimer's disease, dementia, and depression. nih.govdovepress.comnih.gov This established history underscores the ability of this scaffold to cross the blood-brain barrier and interact with targets in the central nervous system (CNS).

This compound represents a next-generation building block for CNS drug discovery. Its multiple points for diversification allow for the synthesis of novel compounds that can be screened against a wide array of neurological targets. Modern drug discovery platforms, such as those using induced pluripotent stem cell (iPSC)-derived neural organoids, provide a human-relevant context for testing these new chemical entities and investigating their potential to treat complex neurological disorders. mdpi.com The ability to generate focused libraries from a well-defined scaffold like this compound is a significant advantage in these high-content screening environments.

Investigation in Emerging Therapeutic Areas

The versatility of the this compound scaffold makes it an attractive candidate for investigation in several cutting-edge areas of therapeutic research.

Serine Protease and Tyrosine Kinase Inhibitors

Dysregulation of proteases and kinases is a hallmark of many diseases, including cancer and inflammatory disorders. Pyridine carboxylic acid-derived compounds have been identified as inhibitors of a wide range of enzymes, including Bcr-Abl tyrosine kinase, c-Met kinase, and various proteases. dovepress.comnih.gov Furthermore, research into other heterocyclic scaffolds, such as bromo-pyrimidines, has yielded potent tyrosine kinase inhibitors. researchgate.netnih.gov This convergence of evidence strongly suggests that derivatives of this compound could be valuable as inhibitors in these enzyme classes. The scaffold provides the necessary vectors to position functional groups correctly within the ATP-binding site of a kinase or the active site of a protease.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

CETP inhibitors are being investigated as a class of drugs to raise high-density lipoprotein (HDL) cholesterol levels. While no direct research has linked this compound to CETP inhibition, the broad applicability of pyridine-based scaffolds in drug discovery means it could be a valuable starting point for screening campaigns against this and other novel cardiovascular targets.

Cannabinoid 1 (CB1) Receptor Antagonists

CB1 receptor antagonists have shown therapeutic promise for treating obesity, metabolic disorders, and addiction. nih.govwikipedia.org The first-generation antagonist, Rimonabant, was a diarylpyrazole, highlighting the importance of two strategically placed aromatic rings for receptor binding. The this compound scaffold is exceptionally well-suited for synthesizing such structures. The bromine atom provides a perfect handle for introducing one of the aryl rings via a Suzuki coupling reaction, while the carboxylic acid can be converted into an amide to attach the second aryl group, allowing for the rapid generation of potential CB1 antagonists.

Strategies for Enhancing Efficacy and Reducing Toxicity in Drug Candidates

A critical aspect of modern drug development is optimizing a lead compound to maximize its therapeutic effect while minimizing unwanted side effects. The this compound scaffold offers numerous avenues for this fine-tuning.

A key strategy for reducing toxicity is to control a drug's distribution in the body. For example, the psychiatric side effects of early CB1 antagonists were due to their action in the brain. nih.gov Current research focuses on developing peripherally restricted antagonists that cannot cross the blood-brain barrier, thereby avoiding these side effects while still treating metabolic disease. acs.org This can be achieved by modifying the scaffold—for instance, by adding polar groups or increasing molecular size—to prevent CNS penetration.

Efficacy can be enhanced by improving a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The carboxylic acid and hydroxyl groups of the this compound scaffold can be modified to:

Improve metabolic stability: Masking a site of metabolism (like the hydroxyl group) by converting it to a methyl ether can prolong the drug's half-life.

Tune solubility and permeability: Converting the carboxylic acid to various amides or esters can balance a compound's water solubility and its ability to cross cell membranes, ensuring it reaches its target effectively.

Increase target engagement: Iterative modification of all substituents allows for the optimization of binding affinity and residence time at the target protein, leading to greater potency and a more durable therapeutic effect.

Through these systematic and rational design strategies, a simple but versatile building block like this compound can be elaborated into a highly efficacious and safe drug candidate.

Analytical Methodologies for Research and Quality Control of 6 Bromo 5 Hydroxynicotinic Acid

Development of Robust Analytical Methods for Quantitative and Qualitative Assessment

The development of analytical methods for 6-Bromo-5-hydroxynicotinic acid focuses on providing accurate and reliable data regarding its identity, purity, and strength. A multi-tiered approach utilizing various chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are the cornerstone techniques for the quantitative analysis of this compound, offering high resolution, sensitivity, and precision. youtube.com A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main component from potential impurities, including starting materials, by-products, and degradation products.

Column Selection: A C18 or C8 column is often the first choice for separating polar aromatic compounds like this compound. mdpi.com

Mobile Phase: A gradient elution is commonly used to achieve optimal separation of compounds with varying polarities. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comacs.org The pH of the aqueous phase is a critical parameter to control the ionization and retention of the acidic and basic functional groups in the analyte.

Detection: A photodiode array (PDA) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance would be used for detection and quantification. acs.org

For instance, a method for the simultaneous determination of nicotinic acid and related compounds utilized a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 250 nm. nih.gov While this method is for related compounds, it provides a solid starting point for developing a method for this compound.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Suggested Condition | Rationale |

| Instrument | HPLC or UPLC with UV/PDA Detector | Standard for pharmaceutical analysis, providing high sensitivity and selectivity. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and separation for polar aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and resolution for acidic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |

| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-30 min: 5% B | Allows for the elution of a wide range of polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | 275 nm (or determined by UV scan) | Wavelength of maximum absorbance for the chromophore. |

| Injection Volume | 10 µL | Standard injection volume. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the qualitative assessment and structural elucidation of this compound. chromatographyonline.com

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. For this compound, the aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), and their splitting patterns would confirm the substitution pattern on the pyridine (B92270) ring. youtube.com The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be characteristic of an aromatic system, with the carbon attached to the bromine atom showing a specific chemical shift. youtube.com

A reported ¹H NMR spectrum for 5-bromo-6-hydroxynicotinic acid in DMSO-d6 showed signals at δ 8.04 (d, J = 2.53 Hz, 1H), 8.16 (d, J = 2.27 Hz, 1H), 12.59 (br s, 1H), and 12.90 (br s, 1H), confirming the structure of a similar compound. chemicalbook.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. acs.org

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Fragmentation Pattern: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in approximately a 1:1 ratio). unr.edu.ar The fragmentation pattern would likely involve the loss of CO₂, H₂O, and Br.

Validation of Analytical Methods for Pharmaceutical Applications (e.g., Abbreviated New Drug Application - ANDA)

Once developed, the analytical methods must be validated to ensure they are suitable for their intended purpose, a critical requirement for regulatory submissions like ANDAs. youtube.comnih.gov The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. gmp-compliance.orgich.org

Table 2: Validation Parameters for a Quantitative HPLC Assay of this compound

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Percent recovery of 98.0% to 102.0% for the assay of a drug substance intermediate. unr.edu.ar |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |

Quality Control (QC) Protocols for Research and Production

Robust QC protocols are essential to ensure the consistent quality of this compound in both research and large-scale production environments. These protocols are guided by current Good Manufacturing Practices (cGMP). globalresearchonline.netresearchgate.net

Raw Material Testing: Incoming batches of starting materials for the synthesis of this compound must be tested for identity and purity to ensure they meet predefined specifications. gmp-compliance.orgresearchgate.net

In-Process Controls (IPCs): IPCs are performed at critical steps during the synthesis to monitor the progress of the reaction and ensure that the process is under control. This can include HPLC analysis to determine the consumption of starting materials and the formation of the product. nist.gov

Final Product Testing: Each batch of this compound must be tested against a set of specifications before release.

Table 3: Example of a Quality Control Specification Sheet for this compound

| Test | Method | Specification |

| Appearance | Visual Inspection | White to off-white crystalline powder |

| Identification | ¹H NMR | Spectrum conforms to the structure |

| Identification | Mass Spectrometry | Molecular ion and fragmentation pattern conform to the structure |

| Assay | HPLC | 98.0% - 102.0% |

| Purity (Related Substances) | HPLC | Individual impurity: ≤ 0.10%; Total impurities: ≤ 0.50% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residue on Ignition | USP <281> | ≤ 0.1% |

| Heavy Metals | USP <231> | ≤ 20 ppm |

Utilization as Reference Standards in Pharmacopeial Analysis

A reference standard is a highly purified compound that is used as a benchmark for analytical tests. alfa-chemistry.com While there may not be a specific pharmacopeial monograph for this compound in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), it can be established as a well-characterized in-house or secondary reference standard. pharmtech.compharmaguideline.com

The establishment of a reference standard involves:

Synthesis and Purification: The compound is synthesized and purified to the highest possible purity.

Comprehensive Characterization: The purified compound is extensively characterized using a battery of analytical techniques, including NMR, MS, HPLC, elemental analysis, and thermal analysis (DSC/TGA), to confirm its identity and purity.

Assignment of Purity: A purity value is assigned based on the results of multiple analytical tests.

This well-characterized reference standard is then used for:

Identification: To confirm the identity of the analyte in a sample by comparing their retention times or spectra.

Assay: To determine the potency of the analyte in a sample.

Impurity Profiling: To identify and quantify any impurities present in the sample.

The availability of a reliable reference standard for this compound is crucial for ensuring the accuracy and validity of the analytical data generated during its quality control. researchgate.net

Historical Context and Evolution of Research on Halogenated Hydroxynicotinic Acids

Early Contributions to the Understanding of Pyridine (B92270) Chemistry

The story of pyridine and its derivatives begins in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson is credited with the first isolation of pyridine from bone oil. acs.org This discovery marked a pivotal moment, opening the door to the systematic study of a new class of nitrogen-containing heterocyclic compounds. The fundamental structure of pyridine, a six-membered aromatic ring with one nitrogen atom, was later elucidated by Wilhelm Körner in 1869 and James Dewar in 1871. nih.gov

The late 19th and early 20th centuries saw foundational work that established the basic reactivity and properties of the pyridine ring. Early synthetic methods, though often low-yielding, were crucial in providing access to a wider range of pyridine derivatives for further study. acs.org A significant advancement came in 1881 with Arthur Hantzsch's development of a pyridine synthesis, which, although cumbersome by modern standards, provided a rational route to constructing the pyridine ring from acyclic precursors. wikipedia.org Later, in 1924, Aleksei Chichibabin developed an improved method for pyridine synthesis. acs.org These early contributions laid the essential groundwork for the eventual synthesis and investigation of more complex derivatives like halogenated hydroxynicotinic acids.

Progression of Synthetic Methodologies Over Time

The synthesis of functionalized pyridines has evolved significantly from the early methods of the 19th and 20th centuries. The initial reliance on constructing the pyridine ring from acyclic precursors has been supplemented and, in many cases, replaced by methods for the direct functionalization of the pre-formed pyridine ring. researchgate.netthieme-connect.com This shift has been driven by the need for more efficient and selective reactions to access a diverse range of substituted pyridines for various applications, including pharmaceuticals and materials science. nih.govresearchgate.net

The development of methods for introducing halogen and hydroxyl groups onto the nicotinic acid scaffold is particularly relevant to 6-bromo-5-hydroxynicotinic acid. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established reactions on related molecules. The direct bromination of hydroxynicotinic acids is a common strategy. For instance, the bromination of 2-hydroxynicotinic acid has been shown to yield 5-bromo-2-hydroxynicotinic acid. nih.gov A plausible synthetic route to this compound would involve the direct bromination of 5-hydroxynicotinic acid. The electron-donating hydroxyl group at the 5-position would activate the pyridine ring towards electrophilic substitution, and the directing effects of the existing substituents would likely favor the introduction of the bromine atom at the 6-position.

A documented synthesis for a closely related compound, methyl 5-bromo-6-hydroxynicotinate, involves the bromination of methyl 6-hydroxynicotinate in acetic acid. chemicalbook.com This reaction proceeds by the dropwise addition of bromine to a suspension of the starting material, followed by heating. chemicalbook.com Subsequent hydrolysis of the methyl ester group would then yield the desired 5-bromo-6-hydroxynicotinic acid. This highlights a common strategy in organic synthesis where functional groups are protected or modified to facilitate a desired reaction, and then deprotected or converted in a subsequent step.

Modern synthetic approaches to functionalized pyridines often employ transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. researchgate.netthieme-connect.comnih.gov These powerful methods allow for the precise and efficient introduction of a wide variety of substituents onto the pyridine ring, offering significant advantages over classical methods in terms of scope and selectivity. While not specifically reported for this compound, these advanced methodologies represent the current frontier in pyridine chemistry and hold the potential for developing novel and more efficient syntheses of this and other complex pyridine derivatives.

Shifting Paradigms in the Investigation of Biological Activities

The investigation into the biological activities of nicotinic acid and its derivatives has a long and evolving history. Nicotinic acid, also known as niacin or vitamin B3, was initially recognized for its role in preventing pellagra. ingentaconnect.com Subsequent research in the mid-20th century revealed its lipid-lowering properties, establishing it as a therapeutic agent for dyslipidemia. ingentaconnect.com This discovery spurred extensive research into nicotinic acid derivatives with the aim of developing new drugs with improved efficacy and reduced side effects. chemistryjournal.netnih.gov

The introduction of halogen atoms and other functional groups onto the nicotinic acid scaffold has been a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. chemimpex.comnih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. For instance, brominated pyridine derivatives have been investigated for a range of potential therapeutic applications, including as anti-inflammatory and antimicrobial agents. nih.govnih.gov

While specific biological data for this compound is not widely published, the general trend in the field has been a move from broad, observational studies to more targeted investigations based on a deeper understanding of molecular mechanisms. The discovery of specific receptors for nicotinic acid, for example, has enabled more rational drug design and the development of more selective agonists and antagonists. utmb.edu

The paradigm in drug discovery has also shifted towards high-throughput screening and structure-based drug design. nih.govacs.org These approaches allow for the rapid evaluation of large libraries of compounds and the design of molecules that are optimized to interact with specific biological targets. While there is no public record of this compound being subjected to such large-scale screening, it represents a scaffold that could be of interest in such programs due to its structural similarity to other biologically active nicotinic acid derivatives. The future investigation of the biological activities of this compound and related compounds will likely involve these modern drug discovery techniques to elucidate their potential therapeutic value.

Future Research Directions and Emerging Areas for 6 Bromo 5 Hydroxynicotinic Acid

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of multiple bioactive compounds to achieve a synergistic effect—where the combined effect is greater than the sum of individual effects—is a burgeoning area of research. nih.govfrontiersin.org This approach can enhance therapeutic efficacy, broaden the spectrum of activity, and potentially reduce the concentrations of individual agents, thereby minimizing off-target effects.

Future research should systematically investigate the synergistic potential of 6-bromo-5-hydroxynicotinic acid with other bioactive molecules. For instance, in cancer research, plant-derived phenolic compounds have demonstrated the ability to cooperate at low doses to produce enhanced anticancer effects. nih.gov Studies could explore combinations of this compound with known chemotherapeutic agents or natural compounds like flavonoids and alkaloids. The mechanisms underlying such potential synergy could involve the inhibition of different steps in a single biochemical pathway or the enhanced uptake of one compound due to the action of the other. nih.gov

Advanced Rational Design and Targeted Structural Modifications

The unique structure of this compound, featuring a bromine atom, a hydroxyl group, and a carboxylic acid on a pyridine (B92270) scaffold, offers multiple sites for targeted modification. chemimpex.com Advanced rational design, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the development of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

SAR studies are crucial for understanding how specific structural features influence biological activity. nih.gov For halogenated nicotinic acid derivatives, the position of the halogen and hydroxyl groups significantly impacts properties like polarity and reactivity. For example, replacing the hydroxyl group with other functionalities or altering the position of the bromine atom could lead to derivatives with entirely new biological activities. Future research should focus on synthesizing a library of derivatives and screening them for various biological activities.

Table 1: Potential Structural Modifications of this compound for SAR Studies

| Modification Site | Potential Modification | Desired Outcome |

| Carboxylic Acid Group (C3) | Esterification, Amidation | Enhance lipophilicity, improve cell permeability |

| Hydroxyl Group (C5) | Alkylation, Acylation | Modulate hydrogen bonding, alter solubility |

| Bromine Atom (C6) | Substitution with other halogens (Cl, F), Suzuki coupling | Tune electronic properties, introduce new functional groups |

| Pyridine Ring | Introduction of additional substituents | Explore new binding interactions with biological targets |

Integration of Multi-Omics Data in Biological Activity Studies

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound in a biological system. mdpi.comnih.gov This approach helps in identifying not just the primary target but the entire network of pathways affected. nih.gov

For example, treating cells or model organisms with this compound and subsequently performing transcriptomic (RNA-seq) and metabolomic analyses could reveal which genes are differentially expressed and which metabolic pathways are perturbed. frontiersin.org This data can be invaluable for elucidating its mechanism of action, identifying biomarkers for its activity, and discovering novel therapeutic applications. nih.gov Such an integrative framework has been successfully used to uncover disease mechanisms and could be powerfully applied here. mdpi.com

Expanding Applications beyond Medicinal Chemistry

While the primary focus has been on its role in pharmaceutical development, the applications of this compound and its derivatives are not limited to medicine. chemimpex.com There are significant opportunities to explore its utility in other fields, such as agrochemicals and materials science.

Agrochemicals: The compound has been identified as having potential applications in the development of agrochemicals that enhance plant growth and provide resistance to pests. chemimpex.com This offers a pathway toward more sustainable agricultural practices.

Materials Science: Researchers have begun to explore its use in the synthesis of novel polymers and coatings. chemimpex.com The incorporation of this halogenated pyridine structure could confer enhanced properties such as improved thermal stability, durability, and resistance to environmental degradation. chemimpex.com

Discovery of Novel Enzymatic and Metabolic Transformations

The biotransformation of nicotinic acid and its derivatives is a key area of microbial metabolism. Bacteria, particularly species like Pseudomonas putida, possess enzymatic pathways for the degradation of these compounds. nih.govresearchgate.net A key enzyme in this pathway is 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. nih.govresearchgate.netnih.gov

Future research should investigate whether this compound can be a substrate or inhibitor for NicC and other related enzymes. The discovery of enzymes that can specifically transform this compound could open doors for biocatalysis, enabling the environmentally friendly synthesis of novel derivatives. Furthermore, understanding its metabolic fate in microorganisms is crucial for environmental bioremediation applications. nih.gov Investigating its metabolism in mammalian systems is also essential to understand its potential as a therapeutic agent.

Table 2: Key Enzymes in Nicotinic Acid Metabolism and Potential Relevance

| Enzyme | Function | Potential Interaction with this compound |

| 6-hydroxynicotinate 3-monooxygenase (NicC) | Catalyzes decarboxylative hydroxylation of 6-hydroxynicotinic acid. researchgate.net | Could act as a substrate, leading to a novel hydroxylated product, or as an inhibitor of the enzyme. |

| Nicotinate Dehydrogenase | Reversible hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. researchgate.net | The bromo-derivative could be tested as a substrate for similar hydroxylating enzymes. |

Identification of Untapped Biological Targets and Signaling Mechanisms

While this compound is used as a building block for drugs targeting neurological disorders and inflammation, its intrinsic biological targets and the signaling mechanisms it may modulate are largely unknown. chemimpex.com It is currently utilized as a biochemical probe to investigate enzyme activity and metabolic pathways. chemimpex.com

A critical future direction is the identification of its specific molecular targets. This can be achieved through a variety of methods, including:

Affinity Chromatography-Mass Spectrometry: To isolate and identify binding proteins from cell lysates.

Computational Docking: To predict potential binding partners based on its structure.

Phenotypic Screening: Using high-content imaging to observe cellular changes and infer affected pathways.

Uncovering the specific enzymes, receptors, or transcription factors that interact with this compound will be pivotal in unlocking its full therapeutic potential and moving beyond its current use as a synthetic intermediate.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-Bromo-5-hydroxynicotinic acid, and what factors critically influence reaction yields?

Methodological Answer:

The synthesis typically involves bromination or hydroxylation of nicotinic acid derivatives. Key steps include:

- Bromination: Direct bromination of 5-hydroxynicotinic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C) .

- Hydroxylation: Introduction of the hydroxyl group via directed ortho-metalation (DoM) strategies, followed by quenching with electrophiles .

Critical Parameters: - Temperature Control: Excess heat can lead to debromination or side reactions.

- Catalyst Selection: Lewis acids (e.g., FeCl₃) improve regioselectivity in bromination .

- Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity product (>95%) .

Advanced: How can researchers optimize crystallographic refinement of this compound using SHELX software?

Methodological Answer:

For accurate structure determination:

Data Collection: Collect high-resolution (<1.0 Å) X-ray diffraction data to resolve heavy bromine atoms.

SHELX Workflow:

- SHELXD: Solve phase problems via dual-space methods, leveraging bromine’s strong anomalous scattering .

- SHELXL: Refine using TWIN and HKLF5 commands for handling potential twinning or disorder .